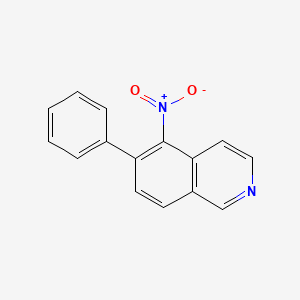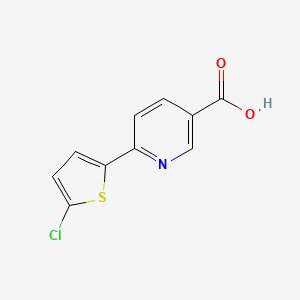
6-(5-Acetylthiophen-2-YL)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Acetylthiophen-2-YL)-nicotinic acid is a compound that features a thiophene ring substituted with an acetyl group at the 5-position and a nicotinic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Acetylthiophen-2-YL)-nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another approach involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant methods for synthesizing thiophene derivatives . These reactions involve the condensation of various substrates with sulfur-containing compounds under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and versatility .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Acetylthiophen-2-YL)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(5-Acetylthiophen-2-YL)-nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mécanisme D'action
The mechanism of action of 6-(5-Acetylthiophen-2-YL)-nicotinic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as anticancer and anti-inflammatory activities . The compound may interact with enzymes, receptors, or other cellular targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
6-(5-Acetylthiophen-2-YL)-nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetylthiophene and nicotinic acid moieties allows for a combination of activities and applications that may not be observed in other similar compounds.
Propriétés
Formule moléculaire |
C10H6ClNO2S |
|---|---|
Poids moléculaire |
239.68 g/mol |
Nom IUPAC |
6-(5-chlorothiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)7-2-1-6(5-12-7)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
VNKUVYOLVPTXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


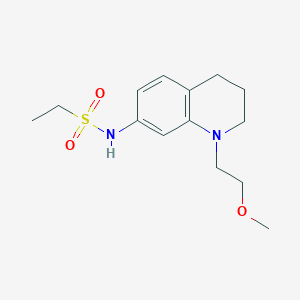
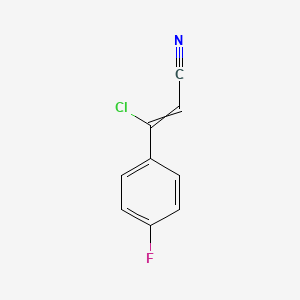
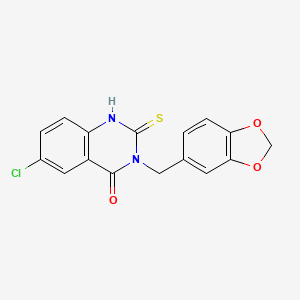
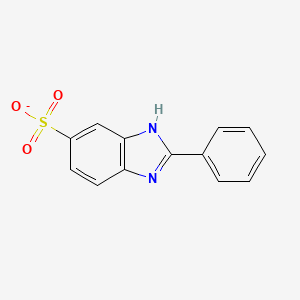
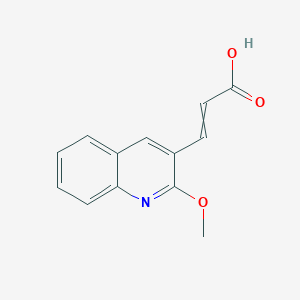

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
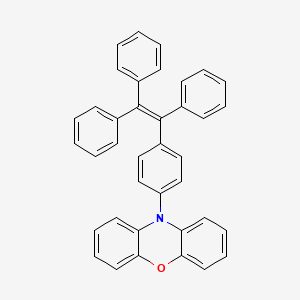

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
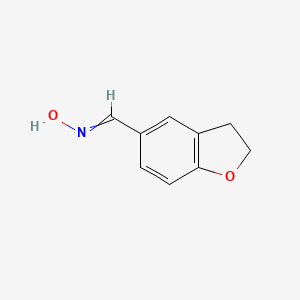
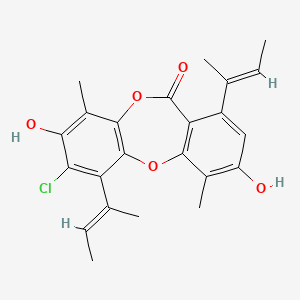
![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
